molecular formula C8H8F3NS B3022746 N-Methyl-N-(trifluoromethylthio)aniline CAS No. 66476-44-6

N-Methyl-N-(trifluoromethylthio)aniline

Cat. No.: B3022746
CAS No.: 66476-44-6
M. Wt: 207.22 g/mol
InChI Key: TYFGNILTFVMYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-(trifluoromethylthio)aniline is an organic compound with the molecular formula C8H8F3NS. It is known for its unique chemical structure, which includes a trifluoromethylthio group attached to an aniline moiety. This compound is used in various scientific research applications due to its distinctive properties.

Mechanism of Action

Target of Action

N-Methyl-N-(trifluoromethylthio)aniline is a chemical compound used as a reagent in organic synthesis . The primary targets of this compound are organic molecules that require the introduction of a trifluoromethylthio group . The trifluoromethylthio group is a functional group that has attracted attention in the pharmaceutical and agrochemical fields due to its strong electron-withdrawing effect and high lipophilicity .

Mode of Action

This compound acts as an electrophilic trifluoromethylthiolating reagent . It interacts with its targets by transferring its trifluoromethylthio group to the target molecule . This process modifies the target molecule, introducing new properties due to the presence of the trifluoromethylthio group .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific target molecule. The introduction of a trifluoromethylthio group can significantly alter the properties of the target molecule, potentially affecting its behavior in various biochemical pathways .

Result of Action

The result of this compound’s action is the successful introduction of a trifluoromethylthio group to the target molecule . This modification can significantly alter the target molecule’s properties, potentially enhancing its utility in pharmaceutical or agrochemical applications .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to air and heat, and it is recommended to be stored under inert gas at a temperature between 0-10°C . Moreover, safety precautions should be taken when handling this compound due to its potential to cause skin and eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-(trifluoromethylthio)aniline can be synthesized through several methods. One common approach involves the reaction of N-methylaniline with trifluoromethylthiolating agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(trifluoromethylthio)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

Scientific Research Applications

N-Methyl-N-(trifluoromethylthio)aniline is utilized in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-Methyl-N-(trifluoromethylthio)aniline is unique due to its specific trifluoromethylthio group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

N-methyl-N-(trifluoromethylsulfanyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NS/c1-12(13-8(9,10)11)7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFGNILTFVMYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66476-44-6
Record name N-Methyl-N-(trifluoromethylthio)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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